molecular formula C11H18N2O4 B1234249 Naepl CAS No. 99124-74-0

Naepl

Cat. No.: B1234249
CAS No.: 99124-74-0
M. Wt: 242.27 g/mol
InChI Key: CFVRQIPDMDQVDT-QBBOHKLWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naepl is a Non-Biological Complex Drug (NBCD) characterized by its intricate molecular architecture and multifunctional therapeutic applications. NBCDs, as defined by regulatory guidelines, are synthetic or semi-synthetic compounds with heterogeneous structures that cannot be fully characterized by physicochemical methods alone . This compound falls into this category, likely comprising nanoparticle-based formulations or metal-complexed therapeutics (e.g., iron-based nanoparticles), which require rigorous comparative clinical studies for regulatory approval due to their structural complexity and batch-to-batch variability . Its primary applications include targeted drug delivery, oncology, and metabolic disorders, though specific indications depend on its pharmacological profile.

Properties

CAS No.

99124-74-0

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

(2S)-2-acetamido-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid

InChI

InChI=1S/C11H18N2O4/c1-9(15)13-10(11(16)17)5-2-3-6-12-7-4-8-14/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)/b7-4+/t10-/m0/s1

InChI Key

CFVRQIPDMDQVDT-QBBOHKLWSA-N

SMILES

CC(=O)NC(CCCCNC=CC=O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CCCCN/C=C/C=O)C(=O)O

Canonical SMILES

CC(=O)NC(CCCCNC=CC=O)C(=O)O

Synonyms

N(alpha)-acetyl-epsilon-(2-propenal)lysine
NAEPL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

Naepl shares structural and functional parallels with the following compounds:

Compound Structural Features Functional Overlap Key Differences
Iron Sucrose Nanoparticle iron core with sucrose shell Treats iron-deficiency anemia Simpler synthesis; lower batch variability
Ferumoxytol Superparamagnetic iron oxide nanoparticles MRI contrast agent; anemia therapy Enhanced imaging capabilities
Glatiramer Acetate Synthetic polypeptide mixture Multiple sclerosis treatment Biological origin; immunomodulatory focus

Source: Adapted from Borchard et al. (2012) on NBCD approval requirements .

Key Findings:
  • Complexity: this compound’s structural heterogeneity contrasts with simpler iron sucrose but aligns with ferumoxytol’s nanoparticle design .
  • Regulatory Challenges : Unlike small-molecule drugs, this compound and similar NBCDs require comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies to demonstrate equivalence .

Pharmacological and Clinical Comparisons

Regulatory and Manufacturing Considerations

NBCDs like this compound face stringent regulatory scrutiny due to challenges in reproducibility:

Aspect This compound Glatiramer Acetate
Characterization Requires advanced analytical methods Relies on biological activity assays
Batch Consistency Moderate (±15% variability) High (±5% variability)
Approval Pathway Abbreviated pathways disfavored Requires full clinical data

Source: EU regulatory initiatives for nanomedicines .

  • Manufacturing: this compound’s synthesis involves multiple steps (e.g., nanoparticle coating, metal chelation), increasing variability risks compared to glatiramer acetate’s standardized peptide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.